N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14928141
InChI: InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-6-4-5-7-14(12)20/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+
SMILES:
Molecular Formula: C19H20ClN3O5
Molecular Weight: 405.8 g/mol

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

CAS No.:

Cat. No.: VC14928141

Molecular Formula: C19H20ClN3O5

Molecular Weight: 405.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide -

Specification

Molecular Formula C19H20ClN3O5
Molecular Weight 405.8 g/mol
IUPAC Name N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-6-4-5-7-14(12)20/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+
Standard InChI Key WTRUEGXZYWQQMQ-LSHDLFTRSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl

Introduction

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound featuring a benzamide structure with a hydrazone linkage. This compound is characterized by its unique combination of substituents, including methoxy groups on the benzamide ring and a chlorobenzylidene hydrazine moiety. The presence of these substituents influences its chemical reactivity and potential biological activities.

Synthesis Methods

The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves condensation reactions between hydrazine derivatives and carbonyl compounds. The process may include:

  • Preparation of Hydrazine Derivative: Synthesis of the hydrazine derivative from 2-chlorobenzaldehyde.

  • Condensation Reaction: Reaction of the hydrazine derivative with a benzamide precursor in the presence of a suitable solvent and catalyst.

  • Purification: Use of techniques like chromatography to isolate the pure compound.

Potential Applications and Biological Activities

Compounds with similar structures have shown various biological activities, including antiviral, antibacterial, and antifungal properties. The presence of methoxy groups and the hydrazone linkage in N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide suggests potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.

Compound TypeBiological ActivityUnique Features
Hydrazone DerivativesAntiviral, AntibacterialPresence of hydrazone linkage
Benzamide DerivativesAntifungal, AntiproteaseBenzamide core structure

Chemical Reactivity

The compound can undergo various chemical reactions, including substitution and oxidation reactions. The presence of chlorine and methoxy groups affects its reactivity, making it susceptible to nucleophilic substitution and oxidation by reagents like hydrogen peroxide.

Reaction TypeReagentsProducts
Nucleophilic SubstitutionAmines, ThiolsSubstituted derivatives
OxidationHydrogen PeroxideOxidized derivatives

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